molecular formula C7H4BrFO B104081 2-Bromo-6-fluorobenzaldehyde CAS No. 360575-28-6

2-Bromo-6-fluorobenzaldehyde

Cat. No. B104081
M. Wt: 203.01 g/mol
InChI Key: PJNILWKRAKKEQM-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzaldehyde is a halogenated aromatic aldehyde that has been the subject of various research studies due to its potential as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, including 2-Bromo-6-fluorobenzaldehyde, has been achieved through different methods. One approach involves a selective palladium-catalyzed ortho-bromination of benzaldehydes, followed by a rapid deprotection of the resulting 2-bromobenzaldoximes to afford the desired 2-bromobenzaldehydes with good overall yields . Another method for synthesizing related compounds is the one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, which has been modified to include chiral Brønsted acid catalyzed allylation, allowing the preparation of building blocks with high enantioselectivity and excellent yields .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Bromo-6-fluorobenzaldehyde, such as 2-fluoro-4-bromobenzaldehyde, has been investigated using X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory (DFT) have supported experimental results, revealing that these compounds prefer a stable O-trans conformation and form molecular dimers through intermolecular hydrogen bonding . Similarly, the vibrational spectra and electronic structure of 2-bromo-5-fluorobenzaldehyde have been studied, showing that the O-trans isomer is the low energy stable form .

Chemical Reactions Analysis

2-Bromobenzaldehydes are versatile intermediates in organic synthesis. They can react with arylhydrazines to afford 1-aryl-1H-indazoles in the presence of palladium catalysts and phosphorus chelating ligands . Additionally, they can undergo sequential reactions with arylboronic acids catalyzed by palladacycles to produce substituted fluorenones or indenofluorenediones . Furthermore, 2-bromobenzaldehydes can be used in carbonylative cyclization reactions with primary amines to yield 3-(alkylamino)isoindolin-1-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are influenced by the presence of substituents on the aromatic ring. For instance, the introduction of bromine atoms has been shown to affect the linear and third-order nonlinear optical properties of the compounds, as well as their structural and electronic properties . The vibrational spectra and ab initio/DFT calculations provide insights into the characteristic frequencies and the stability of these molecules .

Scientific Research Applications

General Uses 2-Bromo-6-fluorobenzaldehyde is an important raw material and intermediate used in various fields . It is commonly used in:

  • Organic Synthesis : It serves as a building block in the synthesis of various organic compounds .
  • Agrochemicals : It is used in the production of agrochemicals .
  • Pharmaceuticals : It is used in the pharmaceutical industry for the synthesis of various drugs .
  • Dyestuff Field : It is used in the production of dyes .

Specific Application

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2-Bromo-6-fluorobenzaldehyde is used to synthesize bicyclic heterocycles such as indazoles .
  • Methods of Application or Experimental Procedures : The synthesis involves a reaction of 2-Bromo-6-fluorobenzaldehyde, primary amines, and sodium azide, catalyzed by copper (II) oxide .
  • Results or Outcomes : The result of this reaction is the formation of indazoles .

Safety And Hazards

When handling 2-Bromo-6-fluorobenzaldehyde, it is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. It is also advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . The compound should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .

Relevant Papers There are several papers that discuss the properties and applications of 2-Bromo-6-fluorobenzaldehyde. For example, one paper presents a theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde . Another paper discusses the synthesis of 2-Bromo-6-fluorobenzaldehyde . These papers provide valuable insights into the characteristics and uses of 2-Bromo-6-fluorobenzaldehyde.

properties

IUPAC Name

2-bromo-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNILWKRAKKEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625903
Record name 2-Bromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluorobenzaldehyde

CAS RN

360575-28-6
Record name 2-Bromo-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (2.65 mL) in tetrahydrofuran (30 mL) was added n-butyllithium (2.44 mol/L n-hexane solution, 7.03 mL) at −78° C. under an argon atmosphere, and the mixture was stirred at the same temperature for 5 minutes. To the reaction mixture was added 3-bromofluorobenzene (3 g), and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture was added N,N-dimethylformamide (1.45 mL), and the mixture was stirred at the same temperature for 10 minutes, then a saturated ammonium chloride aqueous solution was added to the reaction mixture, and the mixture was stirred under ice-cooling for 5 minutes. The mixture was poured into water, and the mixture was extracted with diethyl ether. The extract washed with water and brine and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give the title compound (3.43 g).
Quantity
2.65 mL
Type
reactant
Reaction Step One
Quantity
7.03 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
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0 (± 1) mol
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0 (± 1) mol
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Quantity
1.45 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (2.5M in hexanes, 2.866 L, 7.17 mol) is added dropwise to a stirred solution of diisopropylamine (745.7 g, 7.37 mol) in tetrahydrofuran (1.630 L) such that the temperature is maintained in the range −60 to −78° C. The resulting suspension is stirred for 1.5 h at −75 to −78° C. A solution of 1-bromo-3-fluorobenzene (1.228 Kg, 7.02 mol) in tetrahydrofuran (2.40 L) is added slowly to the reaction mixture over 1.5 h. Stirring is continued for 30 min at −70 to −71° C. Dimethylformamide (511.3 g) is added over 1 h. The reaction mixture is allowed to warm to −15° C. and is quenched by the slow addition of acetic acid (1.965 L) over 20 min. TBME (5.20 L) and water (6.25 L) are added. The resultant solution is stirred vigorously and the layers are separated. The aqueous layer is extracted with TBME (1.965 L) twice and the combined organic layers are washed with 0.2 M hydrochloric acid (2×5.00 L), saturated aqueous sodium hydrogen carbonate solution (2×2.50 L) and water (3.50 L). The organic layer is dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford the title compound as a yellow crystalline solid (1.367 Kg, 96%). 1H NMR (CDCl3): δ 10.36 (s, 1H), 7.49 (d, 1H, 3=7.8 Hz), 7.45-7.37 (m, 1H), 7.15 (t, 1H, J=7.9 Hz).
Quantity
2.866 L
Type
reactant
Reaction Step One
Quantity
745.7 g
Type
reactant
Reaction Step One
Quantity
1.63 L
Type
solvent
Reaction Step One
Quantity
1.228 kg
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
solvent
Reaction Step Two
Quantity
511.3 g
Type
reactant
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

A solution of diisopropylamine (7.9 mL, 55 mmol) in anhydrous tetrahydrofuran (70 mL) cooled to 0° C. was treated dropwise with butyllithium (1.6 M in hexanes, 34.9 mL, 56 mmol). The mixture was stirred at 0° C. for 15 min, then it was cooled to −78° C., and 1-bromo-3-fluoro-benzene (6.1 mL, 56 mmol) was added over 10 min. The mixture was stirred at −78° C. for 1 h, then anhydrous N,N-dimethylformamide (4.9 mL, 64 mmol) was added dropwise over 5 min. The mixture was stirred for another 20 min, then acetic acid (8 mL) and water (180 mL) were added, warmed up to RT, and extracted with ethyl acetate (2×175 mL). The combined organic layers were washed with water (2×75 mL), brine (100 mL), dried over anhydrous sodium sulfate, and concentrated to yield the crude product which was purified by silica gel chromatography (20-30% EtOAc in hexanes) to give 2-bromo-6-fluorobenzaldehyde as a pale yellow solid. MS (ESI, pos. ion) m/z: 204 (M+1).
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
34.9 mL
Type
reactant
Reaction Step Two
Quantity
6.1 mL
Type
reactant
Reaction Step Three
Quantity
4.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
180 mL
Type
solvent
Reaction Step Five
Quantity
8 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

1-Bromo-3-fluorobenzene (17.3 g, 0.1 M) was added over 5 minutes to a solution of lithium diisopropylamide (prepared from the addition of 40 mL of 2.5 N butyllithium in hexanes to 11.5 g of 0.1 M diisopropylamine) in THF at a temperature between −70 and −75° C. The mixture was stirred cold for 1 hour after which DMF (8 mL) was added over 10 minutes. The mixture was stirred cold for an additional 40 minutes followed by the addition of acetic acid (26 g). The mixture was allowed to warm to ambient temperature, transferred into a mixture of 200 mL methyl tert-butyl ether, 200 mL water and 150 mL hydrochloric acid (˜4 N). The organic layer was separated and concentrated under reduced pressure to provide the title compound. 1H-NMR (CDCl3) δ 10.36 (s, 1H), 7.49 (dt, 1H), 7.40 (dt, 1H), 7.15 (tdd, 1H).
Quantity
26 g
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
11.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

To a solution of n-BuLi (25 mL of 1.6 M solution in hexane, 40 mmol) in THF (100 mL) is added 2,2,6,6-teramethylpiperidine (6.8 mL, 40 mmol) at −78° C. and the mixture is stirred for 20 minutes. To this is added 3-bromofluorobenzene (7.0 g, 40 mmol). After stirring for 3 hours at −78° C., DMF (15 mL, 200 mmol) is added and the mixture is warmed to room temperature and stirred for 1 hour. The mixture is quenched with 1N HCl and extracted with EtOAc. The combined extracts are dried (MgSO4) and concentrated in vacuo. The residue is purified by flash chromatography (elution with Hex/EtOAc 10:1) to yield 2-bromo-6-fluoro-benzaldehyde. 1H NMR (CDCl3) 10.4 (s, 1H), 7.48-7.39 (m, 2H), 7.18-7.14 (m, 1H).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-fluorobenzaldehyde
Reactant of Route 2
2-Bromo-6-fluorobenzaldehyde
Reactant of Route 3
2-Bromo-6-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-fluorobenzaldehyde

Citations

For This Compound
42
Citations
B Shen, D Semin, J Fang, G Guo - Journal of Chromatography A, 2016 - Elsevier
… -fluorobenzaldehyde, 5-bromo-2-fluorobenzaldehyde, 2-bromo-4-fluorobenzaldehyde, 4-bromo-2-fluorobenzaldehyde, 3-bromo-5-fluorobenzaldehyde, 2-bromo-6-fluorobenzaldehyde …
Number of citations: 2 www.sciencedirect.com
PG Sajan, MN Kumara - Analytical Methods, 2015 - pubs.rsc.org
… Method precision was checked by injecting six individual preparations of 2-bromo-6-fluorobenzaldehyde (10 [thin space (1/6-em)] 000 ppm) spiked with 20 ppm of each other isomers. …
Number of citations: 6 pubs.rsc.org
F St-Jean, KA Piechowicz, LE Sirois, R Angelaud… - …, 2018 - ACS Publications
… (32) Performing a bromide-lithium exchange on the BMEA α-amino alkoxide of 2-bromo-6-fluorobenzaldehyde (10, Scheme 6a) confirmed that halogen–metal exchange is indeed …
Number of citations: 3 pubs.acs.org
C Ruzié, J Karpinska, AR Kennedy… - The Journal of Organic …, 2013 - ACS Publications
… -fluorobenzaldehyde (12), selective formylation (18) at the 2-position via a lithiation with lithium diisopropylamide, followed by a reaction with DMF gave 2-bromo-6-fluorobenzaldehyde (…
Number of citations: 32 pubs.acs.org
K Lukin, MC Hsu, D Fernando… - The Journal of organic …, 2006 - ACS Publications
… 2-Bromo-6-fluorobenzaldehyde O-Methyloxime (35). The oxime solution was prepared according to the above method B. It was concentrated in vacuo, and the residue was …
Number of citations: 128 pubs.acs.org
RJ Dhanorkar, VK Gupta… - Asian Journal of …, 2019 - Wiley Online Library
… , 2-Bromobenzaldehyde, 2-Bromo-4-methylbenzaldehyde, 2-Bromo-4-chlorobenzaldehyde, 5-Bromo-1,3-benzodioxole-4-carbaldeh-yde and 2-Bromo-6-fluorobenzaldehyde were …
Number of citations: 4 onlinelibrary.wiley.com
X Chen, S Zhou, C Qian, C He - Research on Chemical Intermediates, 2012 - Springer
… [6] proposed that the formation of 4-bromo-1H-indazole 11 in the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine does not proceed via an intramolecular cyclization of 2-bromo…
Number of citations: 1 link.springer.com
E Dubost, C Fossey, T Cailly, S Rault… - The Journal of Organic …, 2011 - ACS Publications
Substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a three-step sequence involving a selective palladium-catalyzed ortho-bromination as the key step. O-…
Number of citations: 112 pubs.acs.org
JA Sirvent, F Foubelo, M Yus - European Journal of Organic …, 2013 - Wiley Online Library
… (S,E)-N-(2-Bromo-6-fluorobenzylidene)-tert-butanesulfinamide (3d): The representative procedure was followed by using 2-bromo-6-fluorobenzaldehyde (211 mg, 1.0 mmol) and (S S )-…
RR Groleau, RSL Chapman, H Ley-Smith… - The Journal of …, 2019 - ACS Publications
… General procedure 2 was followed using 2-bromo-6-fluorobenzaldehyde (5.00 mmol, 1.02 g), affording the title compound 11a (1.09 g, 4.41 mmol) as a colorless oil in 88% yield. IR (…
Number of citations: 6 pubs.acs.org

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